An In-depth Technical Guide to the Physical Properties and Melting Point of 2-(2-Aminophenylthio)acetic Acid
An In-depth Technical Guide to the Physical Properties and Melting Point of 2-(2-Aminophenylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction
2-(2-Aminophenylthio)acetic acid, a substituted thioglycolic acid derivative, holds potential as a versatile building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds such as benzothiazines. Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, makes it a candidate for the development of novel pharmaceutical agents and functional materials. An accurate understanding of its physical properties, especially its melting point, is paramount for its purification, identification, and handling in a laboratory setting. This guide aims to consolidate the available information and provide a practical approach for the characterization of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(2-Aminophenylthio)acetic acid and its related isomers is presented in Table 1. It is crucial to note the distinction between the 2-amino and 4-amino isomers, as the position of the amino group significantly influences the compound's physical properties.
| Property | 2-(2-Aminophenylthio)acetic acid | 2-(4-Aminophenylthio)acetic acid | 2-(Phenylthio)acetic acid |
| CAS Number | 94-56-4 | 104-18-7 | 103-04-8 |
| Molecular Formula | C₈H₉NO₂S | C₈H₉NO₂S | C₈H₈O₂S |
| Molecular Weight | 183.23 g/mol | 183.23 g/mol | 168.21 g/mol |
| Melting Point | Not explicitly reported | 196-203 °C | 60-63 °C |
| Appearance | Not explicitly reported | Light khaki crystalline powder | Solid |
| Solubility | Not explicitly reported | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane | Not explicitly reported |
| pKa (predicted) | Not explicitly reported | 3.21 ± 0.10 | Not explicitly reported |
Causality Behind Property Differences: The significant difference in the melting point between the 4-amino isomer and the parent compound, 2-(phenylthio)acetic acid, highlights the role of intermolecular forces. The amino group in the 4-position can participate in hydrogen bonding, leading to a more stable crystal lattice and consequently a higher melting point. It is anticipated that 2-(2-Aminophenylthio)acetic acid will also exhibit a melting point influenced by hydrogen bonding, though the steric hindrance from the ortho-substituted acetic acid moiety may affect the crystal packing compared to the 4-amino isomer.
Melting Point Determination: A Self-Validating Protocol
The melting point of a pure crystalline solid is a sharp, characteristic physical property. A depressed and broadened melting range is a strong indicator of impurities. The following protocol provides a reliable method for determining the melting point of a solid organic compound like 2-(2-Aminophenylthio)acetic acid.
Experimental Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
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Sample Preparation:
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Place a small amount (10-20 mg) of dry 2-(2-Aminophenylthio)acetic acid on a clean, dry watch glass.
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Using a spatula or a mortar and pestle, carefully grind the sample into a fine powder. This ensures uniform heat distribution.
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Tamp the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed powder is achieved.
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Apparatus Setup:
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Insert the capillary tube into the sample holder of a melting point apparatus.
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Ensure the thermometer bulb and the capillary tube are at the same level for accurate temperature reading.
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Approximate Melting Point Determination (Optional but Recommended):
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If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.
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Allow the apparatus to cool to at least 20 °C below the estimated melting point before proceeding.
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Precise Melting Point Determination:
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Heat the apparatus at a slow, steady rate of 1-2 °C per minute when the temperature is within 15-20 °C of the approximate melting point.
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Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).
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The recorded melting point should be expressed as a range from the onset to the completion of melting.
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Validation:
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For a reliable result, repeat the determination with a fresh sample in a new capillary tube.
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A sharp melting range (0.5-1 °C) is indicative of a pure compound.
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Expected Spectral Characteristics
¹H NMR Spectroscopy
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Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns.
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Methylene Protons (-S-CH₂-): A singlet corresponding to the two methylene protons will be observed, likely in the region of δ 3.5-4.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, which is often exchangeable with D₂O, will be present at a downfield chemical shift, typically above δ 10 ppm.
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Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons will be observed, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 170-180 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing thioacetic acid group.
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Methylene Carbon (-S-CH₂-): The methylene carbon will appear as a singlet, likely in the region of δ 30-40 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.
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N-H Stretch (Amine): Two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
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C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800 cm⁻¹) for the C-S bond.
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Aromatic C=C Stretches: Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (183.23).
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bond.
Conclusion
This technical guide provides a comprehensive overview of the physical properties of 2-(2-Aminophenylthio)acetic acid, with a particular focus on the critical parameter of its melting point. While an experimentally determined value is not currently available in the public domain literature, the provided detailed protocol for its determination offers a robust methodology for researchers. The discussion of expected spectral characteristics serves as a valuable reference for the synthesis and characterization of this important chemical intermediate. The information compiled herein is intended to support the scientific community in the effective utilization of 2-(2-Aminophenylthio)acetic acid in their research and development endeavors.
References
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AA Blocks. Acetic acid, 2-(phenylthio)-. [Link]
- Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemistry & Biology Interface, 1(1), 1-18.
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Gautam, N., & Singh, R. (2015). Facile Synthesis of Bioactive 4H-[1][2]-Benzothiazines Under Solvent Free Conditions. International Journal of ChemTech Research, 8(4), 1839-1845.
